4-(3-Hydroxypropyl)-2,6-dimethylphenol
Description
4-(3-Hydroxypropyl)-2,6-dimethylphenol (CAS: Not explicitly provided in evidence; structurally related to 20736-25-8 for the dimethoxy variant) is a phenolic compound characterized by a central phenol ring substituted with methyl groups at the 2- and 6-positions and a 3-hydroxypropyl chain at the 4-position. The compound’s hydroxypropyl side chain enhances hydrophilicity, while methyl/methoxy groups influence steric and electronic properties, impacting reactivity and biological activity.
Properties
IUPAC Name |
4-(3-hydroxypropyl)-2,6-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h6-7,12-13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNKZYJQVAGZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxypropyl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 4-(3-Hydroxypropyl)-2,6-dimethylphenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Hydroxypropyl)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
4-(3-Hydroxypropyl)-2,6-dimethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)-2,6-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
(a) Sodium Channel Modulation
- 2,6-Dimethylphenol: Blocks voltage-operated sodium channels via hydrophobic interactions. Lacks use-dependent block due to low molecular weight and neutral charge, contrasting with propofol (bulkier isopropyl groups), which exhibits frequency-dependent block .
(b) Biodegradation and Environmental Fate
- 2,6-Dimethylphenol: Rapidly biodegraded (94% in 5 days in activated sludge) due to linear methyl groups .
- Propofol : Slower biodegradation due to branched isopropyl groups .
- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol: Not directly studied, but methoxy groups in lignin derivatives correlate with recalcitrance in natural environments .
(c) Lignin Depolymerization Relevance
- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol: A major product (38% selectivity) of lignin depolymerization using methanol, indicating its stability under reductive conditions .
- Contrast with 2,6-Dimethylphenol: The latter is a thermal decomposition byproduct of polymers (e.g., phenolic resins), lacking the hydroxypropyl side chain critical for lignin-derived applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
